1-(4-Amino-2-chloropyridin-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

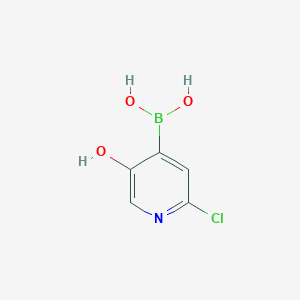

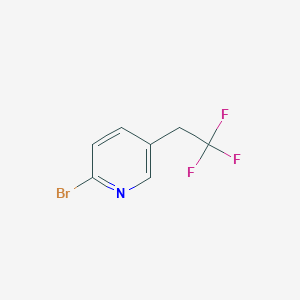

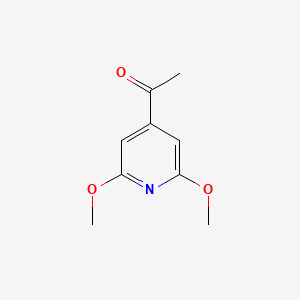

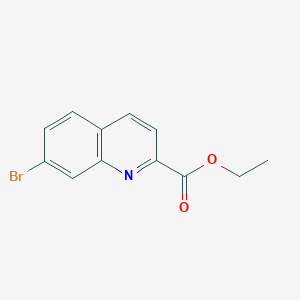

“1-(4-Amino-2-chloropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It’s also known as 2-Chloro-3-acetylpyridin-4-amine .

Synthesis Analysis

The compound is used in various scientific research and has unique properties that enable its application in diverse fields ranging from pharmaceuticals to organic synthesis.Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-chloropyridin-3-yl)ethanone” consists of a pyridine ring with an amino group at the 4th position and a chloro group at the 2nd position. An ethanone group is attached to the 3rd position of the pyridine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.6 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been utilized to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone, showing the versatility of this approach in generating a wide array of heterocyclic compounds under optimized conditions. This method provides an efficient pathway for the synthesis of potentially bioactive molecules with good to excellent yields, highlighting the compound's utility in facilitating rapid and selective chemical transformations (Ankati & Biehl, 2010).

Biocatalytic Transamination

The biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones has been explored, demonstrating the compound's role in the enantioselective synthesis of amines. By studying the influence of the chain length at the C-2 position of the pyridine in reactions with various transaminases, researchers were able to synthesize enantiopure amines with high purity and excellent yields. This work underscores the potential of using biocatalysis for the asymmetric synthesis of pyridylalkylamines, offering a green and sustainable alternative to traditional chemical methods (López-Iglesias et al., 2016).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes have been reported, where these compounds showed promising DNA binding activities. This research highlights the importance of 1-(4-Amino-2-chloropyridin-3-yl)ethanone derivatives in the development of new materials with potential applications in drug design and molecular biology (Kurt et al., 2020).

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial properties, showing varying degrees of activity against different bacterial and fungal strains. This suggests the potential of these compounds in contributing to the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wanjari, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-amino-2-chloropyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFIANAOLIBGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-chloropyridin-3-YL)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)